molecular formula C6H13N B12980820 (1R,2R)-2-Propylcyclopropan-1-amine

(1R,2R)-2-Propylcyclopropan-1-amine

Cat. No.: B12980820
M. Wt: 99.17 g/mol
InChI Key: XNPZNZSQFBQSTE-PHDIDXHHSA-N
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Description

(1R,2R)-2-Propylcyclopropan-1-amine is a chiral amine with a cyclopropane ring substituted with a propyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,2R)-2-Propylcyclopropan-1-amine typically involves the cyclopropanation of suitable precursors followed by amination.

Industrial Production Methods

Industrial production of this compound may involve large-scale cyclopropanation reactions using optimized catalysts and reaction conditions to ensure high yield and enantiomeric purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(1R,2R)-2-Propylcyclopropan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or acids, while reduction can produce secondary or tertiary amines .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1R,2R)-2-Propylcyclopropan-1-amine is unique due to its specific substitution pattern and chiral properties, which confer distinct reactivity and interaction profiles compared to other similar compounds. Its propyl group provides additional steric and electronic effects, influencing its behavior in chemical and biological systems .

Properties

Molecular Formula

C6H13N

Molecular Weight

99.17 g/mol

IUPAC Name

(1R,2R)-2-propylcyclopropan-1-amine

InChI

InChI=1S/C6H13N/c1-2-3-5-4-6(5)7/h5-6H,2-4,7H2,1H3/t5-,6-/m1/s1

InChI Key

XNPZNZSQFBQSTE-PHDIDXHHSA-N

Isomeric SMILES

CCC[C@@H]1C[C@H]1N

Canonical SMILES

CCCC1CC1N

Origin of Product

United States

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